myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate]
Description
myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate] (CAS: 1287268-40-9) is a synthetic derivative of myo-inositol hexakisphosphate (InsP6), commonly known as phytic acid . While InsP6 is a natural compound abundant in plant seeds (e.g., maize, soybeans), serving as the primary storage form of phosphorus (P) , this derivative replaces all six phosphate hydrogens with bis(phenylmethyl) groups. This structural modification significantly alters its physicochemical properties, such as increased lipophilicity and reduced water solubility, making it distinct from its natural counterpart .
The compound is primarily used in research settings as a reference standard or synthetic intermediate for studying inositol phosphate biochemistry and enzyme interactions .
Properties
IUPAC Name |
dibenzyl [2,3,4,5,6-pentakis[bis(phenylmethoxy)phosphoryloxy]cyclohexyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H90O24P6/c91-115(97-61-73-37-13-1-14-38-73,98-62-74-39-15-2-16-40-74)109-85-86(110-116(92,99-63-75-41-17-3-18-42-75)100-64-76-43-19-4-20-44-76)88(112-118(94,103-67-79-49-25-7-26-50-79)104-68-80-51-27-8-28-52-80)90(114-120(96,107-71-83-57-33-11-34-58-83)108-72-84-59-35-12-36-60-84)89(113-119(95,105-69-81-53-29-9-30-54-81)106-70-82-55-31-10-32-56-82)87(85)111-117(93,101-65-77-45-21-5-22-46-77)102-66-78-47-23-6-24-48-78/h1-60,85-90H,61-72H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJDWRQSNJIBAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3C(C(C(C(C3OP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)OP(=O)(OCC6=CC=CC=C6)OCC7=CC=CC=C7)OP(=O)(OCC8=CC=CC=C8)OCC9=CC=CC=C9)OP(=O)(OCC1=CC=CC=C1)OCC1=CC=CC=C1)OP(=O)(OCC1=CC=CC=C1)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H90O24P6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732954 | |
| Record name | Dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1741.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287268-40-9 | |
| Record name | Dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Regioselective Phosphorylation Using BINOL-Derived Phosphoramidites
A cornerstone approach for regioselective phosphorylation of myo-inositol involves BINOL-derived phosphoramidites, as demonstrated in recent studies . These reagents enable selective installation of phosphate groups at specific hydroxyl positions while maintaining stereochemical fidelity. For hexakis-substitution, sequential phosphorylation steps are required, often beginning with partial protection of hydroxyl groups to direct reactivity.
For example, 3,6-di-O-allyl-1,2-cyclohexylidene-myo-inositol serves as a key intermediate, where allyl and cyclohexylidene groups protect specific hydroxyls . Phosphorylation of the remaining hydroxyls with dibenzyl phosphoramidate, followed by deprotection and repetition of the process, yields the fully substituted derivative. The BINOL backbone’s chirality ensures high regioselectivity, with diastereomeric products separable via standard chromatography .
Key Reaction Conditions
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Reagents : BINOL-derived phosphoramidites, dibenzyl phosphoramidate
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Solvents : Anhydrous tetrahydrofuran (THF), dichloromethane (DCM)
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Catalysts : 1H-tetrazole (for phosphoramidite activation)
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Yield : ~60–75% per phosphorylation step (cumulative yield decreases with successive steps) .
Stepwise Phosphorylation with Silyl Protection
Silyl ethers, such as triethylsilyl (TES) or tert-butyldimethylsilyl (TBS) groups, offer transient protection for hydroxyl groups during multi-step syntheses. This method, detailed in studies involving conduritol intermediates , involves:
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Partial silylation of myo-inositol to protect equatorial hydroxyls.
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Phosphorylation of axial hydroxyls using dibenzyl phosphorochloridate.
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Deprotection under mild conditions (e.g., tetrabutylammonium fluoride).
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Repetition to phosphorylate remaining hydroxyls.
This strategy minimizes steric hindrance and ensures complete substitution. For instance, 1,2,4,5-tetra-O-benzyl-myo-inositol derivatives undergo phosphorylation at the 3- and 6-positions using excess dibenzyl phosphoramidite, achieving >90% conversion .
Critical Considerations
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Protecting Group Stability : Silyl ethers must withstand phosphorylation conditions but remain labile for subsequent deprotection.
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Steric Effects : Bulky benzyl groups on adjacent phosphates may hinder later phosphorylation steps, necessitating optimized stoichiometry .
One-Pot Multi-Phosphorylation Strategies
High-yield one-pot syntheses are feasible using excess phosphorylating agents and activating conditions. A representative protocol involves:
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Dissolving myo-inositol in anhydrous pyridine.
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Adding 6 equivalents of bis(phenylmethyl) phosphorochloridate.
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Catalyzing with 4-dimethylaminopyridine (DMAP) at 0°C → room temperature.
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Quenching with aqueous sodium bicarbonate and purifying via anion-exchange chromatography .
This method bypasses intermediate isolations but risks incomplete substitution due to steric crowding. Nuclear magnetic resonance (NMR) monitoring is essential to confirm full phosphorylation .
Optimized Parameters
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Temperature : 0°C → 25°C (prevents side reactions).
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Molar Ratio : 1:6.5 (inositol:phosphorochloridate) ensures excess reagent.
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Purification : QAE-Sephadex chromatography resolves partially substituted byproducts .
Enzymatic and Chemoenzymatic Approaches
While enzymatic methods are less common for synthetic derivatives, myo-inositol kinases from microbial sources offer potential for scalable phosphorylation. For example, ATP-dependent kinases from Entamoeba histolytica phosphorylate myo-inositol at multiple positions . Coupling enzymatic phosphorylation with chemical benzylation (using benzyl bromide and potassium carbonate) could yield the target compound. However, this hybrid approach remains exploratory, with no reported successes for hexakis-substitution .
Comparative Analysis of Methods
Structural and Spectroscopic Characterization
Successful synthesis requires rigorous characterization:
Chemical Reactions Analysis
Types of Reactions
myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate] can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The phosphate groups can be reduced to phosphines under specific conditions.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Phosphines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate] has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in cellular signaling pathways due to its phosphate groups.
Medicine: Explored for its potential as a drug delivery system, particularly in targeting specific cells or tissues.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) involves its interaction with molecular targets such as enzymes and receptors. The phosphate groups can mimic natural phosphate-containing molecules, allowing the compound to participate in phosphorylation and dephosphorylation reactions. This can modulate various cellular processes, including signal transduction and metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Key Properties of myo-Inositol Hexakisphosphate Derivatives
Enzymatic Interactions
- Natural InsP6 (Phytic Acid): Hydrolyzed by phytases (e.g., 3-phytase from Aspergillus niger or 6-phytase from E. coli) into lower inositol phosphates (InsP5–InsP1) and free phosphate . Phytase activity depends on cleavage specificity (e.g., 3-phytase initiates at the D-3 position) .
- Bis(phenylmethyl) Derivative: The bulky phenylmethyl groups likely hinder phytase binding, rendering the compound resistant to enzymatic hydrolysis . This property makes it valuable for studying phytase-substrate interactions or stabilizing inositol structures in lipid-rich environments.
Key Research Findings
- niger or E. coli phytases, as confirmed by in vitro assays .
- Mineral Chelation: The derivative’s modified phosphate groups reduce its ability to bind divalent cations (e.g., Ca²⁺, Fe³⁺) compared to phytic acid .
- Cellular Signaling: While InsP5 isomers (e.g., myo-inositol 1,3,4,5,6-pentakisphosphate) regulate calcium channels and chromatin remodeling , the bis(phenylmethyl) derivative lacks biological activity in these pathways due to steric hindrance .
Biological Activity
Myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate], often referred to as InsP6 or phytic acid, is a complex inositol phosphate that plays critical roles in various biological processes. It is recognized not only for its structural properties but also for its significant biological activities in both plant and animal systems. This article delves into the biological activity of this compound, highlighting its metabolic roles, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C90H90O24P6
- Molecular Weight : 1747.54 g/mol
- IUPAC Name : myo-Inositol-d6 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate]
The structure of myo-Inositol hexakisphosphate consists of a cyclohexane ring with six phosphate groups attached to it. This unique configuration allows it to participate in various biochemical interactions.
1. Metabolic Functions
Myo-inositol and its phosphates are integral to cellular metabolism. They are involved in several key processes:
- Energy Metabolism : Myo-inositol phosphates facilitate ATP regeneration and act as energy currency within cells. They play a role in glycolysis and mitochondrial function, enhancing cellular energetics .
- Signal Transduction : InsP6 acts as a second messenger in signal transduction pathways. It modulates various signaling cascades that regulate cellular functions such as growth and differentiation .
2. Antioxidant Properties
InsP6 exhibits antioxidant activities by scavenging free radicals and reducing oxidative stress. This property is particularly beneficial in protecting cells from damage associated with various diseases .
3. Role in Cancer
Research indicates that myo-inositol hexakisphosphate may have anticancer properties by:
- Inhibiting cancer cell proliferation.
- Enhancing apoptosis in tumor cells.
- Modulating the tumor microenvironment to improve oxygenation .
Case Study 1: Insulin Sensitivity
A study explored the effects of myo-inositol on insulin sensitivity in patients with polycystic ovary syndrome (PCOS). The findings indicated that supplementation with myo-inositol significantly improved insulin sensitivity and reduced hyperinsulinemia .
Case Study 2: Neurodegenerative Disorders
In a clinical trial involving patients with neurodegenerative diseases, myo-inositol was shown to improve cognitive function and reduce symptoms associated with these disorders. Its neuroprotective effects were attributed to its role in cellular signaling and energy metabolism .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Energy Metabolism | Enhances ATP regeneration and mitochondrial function |
| Antioxidant Activity | Scavenges free radicals; reduces oxidative stress |
| Cancer Inhibition | Induces apoptosis; inhibits tumor growth; modulates tumor microenvironment |
| Insulin Sensitivity | Improves insulin sensitivity; beneficial for conditions like PCOS |
| Neuroprotection | Enhances cognitive function; protects neurons from degeneration |
Q & A
Q. What is the biological role of myo-inositol hexakisphosphate (InsP6) in plants and seeds?
InsP6 serves as the primary phosphorus reservoir in mature plant seeds, accounting for up to 80% of total phosphorus content. It stabilizes minerals (e.g., Ca²⁺, Mg²⁺, Fe³⁺) by forming insoluble complexes, ensuring controlled mineral release during germination. This role is critical in species like Populus and Fagus sylvatica, where seasonal phosphorus cycling depends on InsP6 . Methodological Insight : To study InsP6 dynamics, use phosphorus-32 (³²P) isotopic labeling in hydroponic systems paired with HPLC analysis to quantify InsP6 degradation during germination .
Q. How does InsP6 interact with multivalent cations, and what analytical techniques are used to study these interactions?
InsP6 binds cations via its six phosphate groups, forming pH-dependent complexes. At physiological pH, complexes with Zn²⁺, Fe²⁺/³⁺, and Ca²⁺ are particularly stable, reducing mineral bioavailability. Potentiometric titration with Ca²⁺ or Fe³⁺ reveals binding stoichiometry, while synchrotron X-ray absorption spectroscopy (XAS) can map coordination geometries .
Q. What methods are recommended for accurate quantification of InsP6 in plant or animal tissues?
Avoid colorimetric assays (prone to overestimation due to nonspecific phosphate detection). Use high-performance anion-exchange chromatography (HPAE) with conductivity detection for precise separation of InsP6 from lower inositol phosphates (e.g., InsP3–InsP5). For complex matrices, pre-treatment with phytase-free enzymatic digestion ensures specificity .
Q. How does exogenous phytase activity influence InsP6 degradation in animal feed studies?
Phytase hydrolyzes InsP6 into bioavailable myo-inositol and inorganic phosphate. Design experiments using graded phytase levels (e.g., 0–2000 FTU/kg feed) paired with InsP6-rich substrates (e.g., rice bran). Measure residual InsP6 via HPAE and correlate with mineral absorption metrics (e.g., serum Zn²⁺ levels) .
Advanced Research Questions
Q. How can researchers synthesize and characterize bis(phenylmethyl) phosphate derivatives of InsP6 for biomedical applications?
Synthesis involves protecting InsP6’s hydroxyl groups with benzyl groups via benzylation under anhydrous conditions. Purify intermediates using flash chromatography (silica gel, ethyl acetate/hexane). Confirm structure via ¹H/³¹P NMR and high-resolution mass spectrometry (HRMS). Derivatives show promise in neutralizing Clostridium difficile toxins by inhibiting TcdA/TcdB self-cleavage .
Q. What experimental approaches resolve contradictions in InsP6’s dual role as an antinutrient and health-promoting compound?
Use in vitro mineral bioavailability assays (Caco-2 cell models) to quantify Fe²⁺/Zn²⁺ uptake with/without InsP6. Parallelly, conduct in vivo studies on InsP6’s anticancer effects via apoptosis assays (e.g., caspase-3 activation). Context-dependent outcomes require dose-response frameworks and tissue-specific analyses .
Q. How do inositol phosphate isomers (e.g., neo-InsP6) differ in biological activity compared to myo-InsP6?
Isomers vary in phosphate group stereochemistry, altering ligand specificity. Synthesize neo-InsP6 via regioselective phosphorylation and compare binding affinities for divalent cations using isothermal titration calorimetry (ITC). neo-InsP6 derivatives exhibit unique signaling roles in mammalian cells, warranting crystallography studies .
Q. What challenges arise in biofortification efforts aiming to reduce InsP6 in staple crops without compromising plant viability?
Low-InsP6 mutants often exhibit reduced seed viability or yield. Use CRISPR/Cas9 to target IPK1 (inositol kinase) while compensating with foliar phosphorus supplementation. Validate via ICP-MS for mineral retention and RNA-seq to monitor stress-response pathways .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
